ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate
Brand Name: Vulcanchem
CAS No.: 1035404-17-1
VCID: VC4568744
InChI: InChI=1S/C19H20ClNO4/c1-3-24-19(23)13-21(2)18(22)12-14-6-4-5-7-17(14)25-16-10-8-15(20)9-11-16/h4-11H,3,12-13H2,1-2H3
SMILES: CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl
Molecular Formula: C19H20ClNO4
Molecular Weight: 361.82

ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

CAS No.: 1035404-17-1

Cat. No.: VC4568744

Molecular Formula: C19H20ClNO4

Molecular Weight: 361.82

* For research use only. Not for human or veterinary use.

ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate - 1035404-17-1

Specification

CAS No. 1035404-17-1
Molecular Formula C19H20ClNO4
Molecular Weight 361.82
IUPAC Name ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate
Standard InChI InChI=1S/C19H20ClNO4/c1-3-24-19(23)13-21(2)18(22)12-14-6-4-5-7-17(14)25-16-10-8-15(20)9-11-16/h4-11H,3,12-13H2,1-2H3
Standard InChI Key RMVRWHKAUBKLIN-UHFFFAOYSA-N
SMILES CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate, reflects its intricate structure (Figure 1). Key features include:

  • A 4-chlorophenoxy moiety linked to a phenyl ring.

  • An N-methylacetamido group connected via a glycine-derived ester.
    The SMILES notation CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl and InChIKey RMVRWHKAUBKLIN-UHFFFAOYSA-N confirm its stereochemical uniqueness .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₀ClNO₄
Molecular Weight361.82 g/mol
CAS Number1035404-19-3 / 1035404-17-1
Solubility>100 mg/mL in DMSO
Hazard StatementsH302, H315, H319, H335

Synthesis and Production

Reaction Methodology

The synthesis begins with 2-(4-chlorophenoxy)phenylacetic acid and sarcosine methyl ester hydrochloride under controlled conditions :

  • Mixed Anhydride Formation:

    • 5.6 g of 2-(4-chlorophenoxy)phenylacetic acid reacts with pivaloyl chloride (12.1 g) in dichloromethane at 0–5°C.

    • Triethylamine (4.1 g) is added to facilitate anhydride formation .

  • Coupling Reaction:

    • The anhydride solution is slowly added to sarcosine methyl ester hydrochloride (5.6 g) at <15°C.

    • Post-stirring for 3–4 hours, the mixture is quenched with water, extracted, and concentrated to yield a brown oil .

Table 2: Synthesis Parameters

ParameterDetail
SolventDichloromethane
Temperature Range0–15°C
Yield83.8%
Key ReagentsPivaloyl chloride, Triethylamine

Optimization Challenges

  • Temperature Sensitivity: Exceeding 15°C risks side reactions, necessitating precise cooling .

  • Purification: Aqueous extraction removes unreacted reagents, though residual water may complicate isolation .

Biological Activity and Research Findings

Limitations and Gaps

  • Unvalidated Claims: MedChemExpress cautions that biological data are preliminary and require independent verification .

  • Solubility Constraints: Despite DMSO compatibility, aqueous solubility remains uncharacterized.

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